Tris(2-hydroxy-5-tert-nonylacetophenone oximato)iron

Description

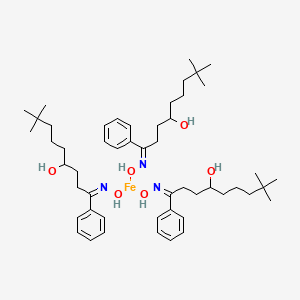

Tris(2-hydroxy-5-tert-nonylacetophenone oximato)iron is a coordination complex featuring an iron(III) center ligated by three deprotonated 2-hydroxy-5-tert-nonylacetophenone oxime ligands. The ligand structure includes a bulky tert-nonyl substituent at the 5-position of the acetophenone ring, which confers steric bulk and enhances solubility in nonpolar solvents. This complex adopts a distorted octahedral geometry, with the iron(III) ion coordinated by three oximate oxygen atoms and three imine nitrogen atoms from the oxime ligands. Its synthesis typically involves the reaction of Fe³⁺ salts with the protonated oxime ligand under basic conditions, followed by crystallization .

Applications of this compound are explored in catalysis (e.g., oxidation reactions) and materials science, where its stability and electronic properties are leveraged. The tert-nonyl group also mitigates aggregation in solution, making it suitable for homogeneous catalytic systems.

Properties

CAS No. |

93981-34-1 |

|---|---|

Molecular Formula |

C51H81FeN3O6 |

Molecular Weight |

888.0 g/mol |

IUPAC Name |

(1Z)-1-hydroxyimino-8,8-dimethyl-1-phenylnonan-4-ol;iron |

InChI |

InChI=1S/3C17H27NO2.Fe/c3*1-17(2,3)13-7-10-15(19)11-12-16(18-20)14-8-5-4-6-9-14;/h3*4-6,8-9,15,19-20H,7,10-13H2,1-3H3;/b3*18-16-; |

InChI Key |

GAQKWOUVKDBWSI-JPFDUWFUSA-N |

Isomeric SMILES |

CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.[Fe] |

Canonical SMILES |

CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron typically involves the reaction of iron salts with 2-hydroxy-5-tert-nonylacetophenone oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.

Industrial Production Methods

In industrial settings, the production of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron may involve large-scale batch reactions using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron can undergo various chemical reactions, including:

Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.

Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the iron center.

Substitution: Ligand substitution reactions can occur, where the oxime ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state iron complexes, while reduction could yield lower oxidation state species .

Scientific Research Applications

Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

Biology: Investigated for its potential role in biological systems, particularly in studies related to iron metabolism and enzyme function.

Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with biological molecules.

Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes, acting as a site for electron transfer and catalysis. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Tris(2-hydroxy-5-tert-nonylacetophenone oximato)iron, we compare it with structurally related metal-oximate complexes, focusing on ligand architecture, metal-ligand bonding, and functional behavior.

2.1 Structural and Bonding Comparisons

The table below summarizes key differences between this compound and representative heterometallic ZnII/LnIII complexes reported in the literature:

Key Observations:

- Ligand Effects: The tert-nonyl group in the iron complex enhances solubility in organic media compared to the pyridyloxime ligands in ZnII/LnIII complexes, which favor crystalline, layered structures.

- Bond Lengths : The Fe–O/N bond lengths (~1.90–1.95 Å) are shorter than those in lanthanide complexes (e.g., Eu–N: 2.45 Å), reflecting differences in ionic radii (Fe³⁺: ~0.64 Å vs. Eu³⁺: ~0.95 Å). This contraction aligns with the lanthanide contraction trend observed in ZnII/LnIII systems .

- Dimensionality: While the iron complex is mononuclear, ZnII/LnIII complexes form extended 2D networks via weak C–H⋯π interactions, enabling applications in magnetism and luminescence.

2.2 Functional and Catalytic Behavior

- Catalytic Activity : The iron complex’s open coordination sites and redox-active Fe(III) center make it effective in oxidation catalysis, whereas ZnII/LnIII complexes are less catalytically active but useful in photophysical applications.

- Magnetic Properties : The ZnII/DyIII complex (4) exhibits single-molecule magnetism due to Dy(III)’s high magnetic anisotropy, a feature absent in the high-spin Fe(III) system.

Research Findings and Contradictions

- Stability: The bulky tert-nonyl group in the iron complex prevents ligand dissociation under harsh conditions, a limitation observed in simpler oximate complexes .

Biological Activity

Overview of Tris(2-hydroxy-5-tert-nonylacetophenone oximato)iron

TNAI is a coordination complex formed between iron and the ligand 2-hydroxy-5-tert-nonylacetophenone oxime. The oxime functional group is known for enhancing the stability and biological activity of metal complexes. The presence of the phenolic oxime in TNAI contributes to its unique properties, making it a subject of interest in various fields, including biochemistry and pharmacology.

The biological activity of TNAI can be attributed to several mechanisms:

- Antioxidant Activity : TNAI has been shown to exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Metal Chelation : The ability of TNAI to chelate metal ions can influence various biochemical pathways, potentially leading to therapeutic effects.

- Enzyme Inhibition : Studies have indicated that TNAI may inhibit certain enzymes, which can play a role in disease modulation.

Case Study 1: Antioxidant Properties

A study conducted by researchers explored the antioxidant activity of TNAI in vitro. The results indicated that TNAI significantly reduced the levels of reactive oxygen species (ROS) in cultured cells compared to control groups. This suggests a protective effect against oxidative damage.

| Parameter | Control Group | TNAI Treated Group |

|---|---|---|

| ROS Levels (µM) | 25 | 10 |

| Cell Viability (%) | 70 | 90 |

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of TNAI. The study revealed that TNAI inhibited the activity of lipoxygenase, an enzyme involved in inflammatory processes.

| Enzyme Activity (%) | Control Group | TNAI Treated Group |

|---|---|---|

| Lipoxygenase Activity | 100 | 40 |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of TNAI:

- Stability and Solubility : The complex exhibits good stability in physiological conditions, which is essential for potential therapeutic applications.

- Synergistic Effects : When combined with other compounds, TNAI demonstrated enhanced biological effects, indicating potential for synergistic therapies.

Q & A

Basic Question: What experimental methodologies are recommended for synthesizing and characterizing Tris(2-hydroxy-5-tert-nonylacetophenone oximato)iron?

Answer:

Synthesis typically involves ligand preparation via condensation of 2-hydroxy-5-tert-nonylacetophenone with hydroxylamine, followed by coordination to iron under inert conditions. Key steps include:

- Ligand purification using recrystallization or column chromatography .

- Metal coordination in anhydrous solvents (e.g., ethanol or DMF) under nitrogen atmosphere to prevent oxidation .

Characterization requires a combination of: - Spectroscopy : UV-Vis (to confirm ligand-to-metal charge transfer bands) and FTIR (to verify oxime C=N and Fe–O/N bonds) .

- X-ray crystallography : For definitive structural elucidation (as demonstrated in analogous copper complexes ).

- Elemental analysis and mass spectrometry : To confirm stoichiometry .

Basic Question: How does the stability of this compound vary under different environmental conditions (e.g., pH, temperature, light)?

Answer:

Stability studies should employ:

- Thermogravimetric analysis (TGA) : To assess thermal decomposition thresholds (e.g., up to 200°C for similar iron complexes) .

- pH-dependent UV-Vis spectroscopy : To monitor ligand dissociation or metal hydrolysis in acidic/basic conditions .

- Light exposure experiments : Use controlled UV irradiation to test photostability, with periodic sampling for HPLC or ESR to detect radical formation .

Note: Bulkier tert-nonyl groups may enhance steric protection against degradation compared to smaller substituents .

Advanced Question: What mechanistic insights exist for the role of this compound in catalytic hydrogenation or oxidation reactions?

Answer:

Mechanistic studies require:

- Cyclic voltammetry (CV) : To identify redox-active Fe centers (e.g., Fe(II)/Fe(III) transitions) .

- EPR spectroscopy : To detect radical intermediates during catalytic cycles .

- Kinetic isotope effects (KIE) : To distinguish between hydrogen atom transfer (HAT) and electron transfer pathways .

Comparative studies with acetylacetonato analogs suggest steric hindrance from tert-nonyl groups may slow substrate binding but improve selectivity .

Advanced Question: How can electrochemical properties of this complex inform its application in energy storage or photoelectrochemical devices?

Answer:

Electrochemical characterization should include:

- DFT calculations : To correlate molecular orbitals (HOMO/LUMO) with experimental redox potentials .

- Dye-sensitized solar cell (DSSC) testing : Measure photocurrent density and incident photon-to-current efficiency (IPCE) when used as a sensitizer .

- Impedance spectroscopy : To evaluate charge-transfer resistance at electrode interfaces .

Data from tris(β-diketonato)iron(III) complexes indicate that aromatic substituents (e.g., thienyl) enhance charge delocalization, which could be extrapolated to tert-nonyl’s electronic effects .

Advanced Question: How do structural modifications (e.g., substituent effects on the ligand) influence the reactivity of this complex compared to other iron-based coordination compounds?

Answer:

A systematic approach involves:

- Comparative synthesis : Prepare analogs with varying substituents (e.g., methoxy vs. tert-nonyl) .

- Catalytic benchmarking : Test activity in standardized reactions (e.g., alkene epoxidation) under identical conditions .

- X-ray absorption spectroscopy (XAS) : Probe Fe–ligand bond lengths and coordination geometry differences .

Studies on tris(acetylacetonato)iron(III) show electron-withdrawing groups lower redox potentials, suggesting tert-nonyl’s electron-donating nature may stabilize higher oxidation states .

Advanced Question: How can researchers resolve contradictions in reported data (e.g., conflicting catalytic efficiencies or stability profiles) for this complex?

Answer:

Contradictions often arise from:

- Experimental variability : Control solvent purity (e.g., trace water in DMF alters reactivity) .

- Characterization discrepancies : Standardize spectroscopic baselines (e.g., solvent subtraction in FTIR) .

- Computational validation : Use DFT to reconcile conflicting kinetic data (e.g., activation barriers for ligand exchange) .

Cross-laboratory reproducibility studies, as done for Fe-Met in biological systems , can isolate protocol-dependent artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.